N-(4-iodophenyl)-9,10-dihydro-9,10-ethanoanthracene-11-carboxamide
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Overview
Description
N-(4-iodophenyl)-9,10-dihydro-9,10-ethanoanthracene-11-carboxamide is an organic compound that belongs to the class of carboxamides This compound is characterized by the presence of an iodophenyl group attached to an anthracene derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-iodophenyl)-9,10-dihydro-9,10-ethanoanthracene-11-carboxamide typically involves the reaction of 4-iodoaniline with 9,10-dihydro-9,10-ethanoanthracene-11-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent, usually dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-(4-iodophenyl)-9,10-dihydro-9,10-ethanoanthracene-11-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The anthracene moiety can undergo oxidation and reduction reactions, leading to the formation of different oxidation states.
Amidation: The carboxamide group can be involved in amidation reactions with amines to form new amide derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and various organometallic reagents. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide, and reducing agents like sodium borohydride or lithium aluminum hydride, are used under controlled conditions.
Amidation: Catalysts like N,N’-dicyclohexylcarbodiimide (DCC) and solvents like dichloromethane are commonly used.
Major Products Formed
The major products formed from these reactions include substituted anthracene derivatives, oxidized or reduced anthracene compounds, and various amide derivatives.
Scientific Research Applications
N-(4-iodophenyl)-9,10-dihydro-9,10-ethanoanthracene-11-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Mechanism of Action
The mechanism of action of N-(4-iodophenyl)-9,10-dihydro-9,10-ethanoanthracene-11-carboxamide involves its interaction with specific molecular targets. The iodophenyl group can participate in halogen bonding with biological macromolecules, while the anthracene moiety can intercalate into DNA, disrupting its function. These interactions can lead to the inhibition of cellular processes and induce cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
N-(4-iodophenyl)-β-alanine derivatives: These compounds share the iodophenyl group and exhibit similar biological activities.
N-4-iodophenyl-N’-2-chloroethylurea: This compound has demonstrated significant anticancer activity and shares the iodophenyl group.
N-Cyclohexyl-N’-(4-Iodophenyl)Urea: Another compound with the iodophenyl group, known for its biological activities.
Uniqueness
N-(4-iodophenyl)-9,10-dihydro-9,10-ethanoanthracene-11-carboxamide is unique due to its anthracene moiety, which imparts specific chemical and biological properties. The combination of the iodophenyl group and the anthracene structure makes it a versatile compound for various applications in scientific research.
Properties
Molecular Formula |
C23H18INO |
---|---|
Molecular Weight |
451.3 g/mol |
IUPAC Name |
N-(4-iodophenyl)tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide |
InChI |
InChI=1S/C23H18INO/c24-14-9-11-15(12-10-14)25-23(26)21-13-20-16-5-1-3-7-18(16)22(21)19-8-4-2-6-17(19)20/h1-12,20-22H,13H2,(H,25,26) |
InChI Key |
JRTFVWVCXNBYPM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2C3=CC=CC=C3C1C4=CC=CC=C24)C(=O)NC5=CC=C(C=C5)I |
Origin of Product |
United States |
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